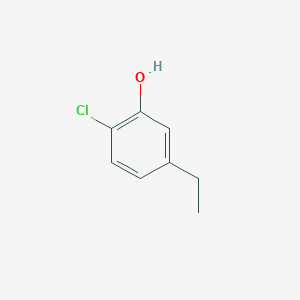

2-Chloro-5-ethylphenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Chloro-5-ethylphenol is a chlorinated phenolic compound that is structurally related to various other chlorophenols. While the specific compound 2-Chloro-5-ethylphenol is not directly studied in the provided papers, these papers do discuss related chlorophenols and their properties, which can provide insight into the behavior of chlorinated phenolic compounds in general.

Synthesis Analysis

The synthesis of chlorinated phenolic compounds can be complex, involving multiple steps and the potential for various by-products. For instance, the synthesis of chlorinated 2-phenoxyphenols, which are structurally similar to 2-Chloro-5-ethylphenol, involves the introduction of chlorine atoms into the phenoxyphenol framework . The synthesis of ethyl 2(R)-[4-[[3-chloro-5-(difluoromethoxy)-2-pyridyl]oxy]phenoxy]propanoate, another related compound, is described as a two-step process starting from specific chlorinated precursors . These methods could potentially be adapted for the synthesis of 2-Chloro-5-ethylphenol.

Molecular Structure Analysis

The molecular structure of chlorinated phenols is characterized by the presence of chlorine atoms, which can significantly influence the electronic distribution and overall reactivity of the molecule. For example, in the structure of 2-(Z)-(2,5-dichlorophenyl)iminomethyl]-5-(diethylamino)phenol, the angle between the phenol and dichlorophenylimino groups is a notable feature, and the presence of chlorine atoms contributes to the stabilization of the molecule through pi-pi stacking interactions .

Chemical Reactions Analysis

Chlorinated phenols can participate in various chemical reactions, often facilitated by their reactive chlorine atoms. The synthesis of 4-chloro-2-{[5-(diethylamino)-2-hydroxybenzylidene]amino}phenol involves a condensation reaction, which is a common type of reaction for phenolic compounds . The reactivity of the chlorine atoms also allows for the formation of metal complexes, as seen with the transition metal complexes of a related chlorophenol .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated phenols are influenced by the number and position of chlorine atoms on the phenolic ring. For example, the study on chlorinated 2-phenoxyphenols discusses the impact of chlorine atoms on the mass spectrometry properties and gas chromatographic retention times of these compounds . The chlorination pattern can affect the volatility, solubility, and overall stability of the molecules.

科学的研究の応用

Impact on Calcium Homeostasis

2-Chloro-5-ethylphenol affects calcium homeostasis by inducing calcium release from a ruthenium red-sensitive calcium release channel present in skeletal muscle terminal cisternae. This compound has demonstrated the ability to release calcium from intracellular thapsigargin-sensitive stores in various cell types, indicating the presence of a calcium channel distinct from the inositol-1,4,5-trisphosphate (IP3) receptor, with pharmacological similarities to the ryanodine receptor in the intracellular calcium stores of mammalian cells (Larini et al., 1995).

Analytical Chemistry and Synthesis

2-Chloro-5-ethylphenol derivatives have been synthesized and characterized for various purposes:

- Chlorinated 2-phenoxyphenols were synthesized, and their structures determined by NMR and GC-MS, mainly to analyze phenolic impurities in commercial formulations (Knuutinen et al., 1983).

- It's been used as a reagent in quantitative 31P NMR analysis of hydroxyl groups in lignins, providing excellent resolution of various phenolic hydroxyl environments (Granata & Argyropoulos, 1995).

- The compound has been involved in the synthesis and structure determination of metal complexes, indicating its role in inorganic chemistry and potential applications in catalysis and material sciences (Abbas et al., 2020).

Biodegradation and Environmental Studies

2-Chloro-5-ethylphenol and its derivatives have been subjects in studies related to environmental protection and biodegradation:

- Studies have been conducted on the anaerobic degradation of chlorinated phenolic compounds, including 2-chloro-5-ethylphenol, from simulated wastewater, focusing on the feasibility and efficiency of biodegradation processes (Sreekanth et al., 2009).

- Investigations into the decontamination of chloro-2-nitrophenol from aqueous solutions by graphene adsorption have included 2-chloro-5-ethylphenol as part of the study, offering insights into the adsorption kinetics and thermodynamics of such processes (Mehrizad & Gharbani, 2014).

特性

IUPAC Name |

2-chloro-5-ethylphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c1-2-6-3-4-7(9)8(10)5-6/h3-5,10H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKMBKXCVJBMYOH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00600029 |

Source

|

| Record name | 2-Chloro-5-ethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00600029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-ethylphenol | |

CAS RN |

153812-97-6 |

Source

|

| Record name | 2-Chloro-5-ethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00600029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-5-bis[[(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy]bismuthanyloxy-2,2,6,6-tetramethylhept-4-en-3-one](/img/structure/B141454.png)